molecular formula C21H16F3NO4S B7432788 N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide

N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide

Cat. No. B7432788
M. Wt: 435.4 g/mol
InChI Key: IMCDWEDNWOHSLK-UHFFFAOYSA-N
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Description

N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide, also known as DFB or DFB-4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DFB-4 is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a critical role in pain sensation and inflammation.

Mechanism of Action

N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide-4 acts as a competitive antagonist of the TRPV1 channel, blocking the influx of calcium ions that are responsible for pain sensation and inflammation. By inhibiting TRPV1 channels, N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide-4 can reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and cancer.
Biochemical and Physiological Effects:
N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide-4 has been shown to have a potent and selective inhibitory effect on TRPV1 channels, with minimal off-target effects on other ion channels. In animal models, N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide-4 has been shown to reduce pain and inflammation without causing significant side effects. N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide-4 has also been shown to have a long duration of action, making it a promising candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide-4 has several advantages for lab experiments, including its high potency and selectivity for TRPV1 channels, its availability for commercial purchase, and its well-established synthesis method. However, N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide-4 also has some limitations, including its high cost and the need for specialized equipment and expertise to handle it safely.

Future Directions

N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide-4 has the potential to be a valuable tool for investigating the role of TRPV1 channels in various physiological and pathological conditions. Future research could focus on optimizing the synthesis method of N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide-4 to improve its yield and purity, as well as exploring its potential applications in the development of new pain medications. Additionally, further studies could investigate the potential off-target effects of N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide-4 on other ion channels and its safety profile in humans.

Synthesis Methods

The synthesis of N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide-4 involves several steps, starting with the reaction of 2,4-difluoro-6-hydroxyphenylamine with 2-methylphenol to form 2,4-difluoro-6-(2-methylphenoxy)aniline. This intermediate is then reacted with 4-fluoro-3-methylsulfonylbenzoyl chloride to yield N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide-4. The synthesis of N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide-4 has been optimized to improve its yield and purity, and it is now available commercially for scientific research purposes.

Scientific Research Applications

N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide-4 has been extensively studied for its potential applications in scientific research. Its selective inhibition of TRPV1 channels makes it a valuable tool for studying the role of these channels in pain sensation and inflammation. N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide-4 has been used in both in vitro and in vivo studies to investigate the function of TRPV1 channels in various physiological and pathological conditions.

properties

IUPAC Name

N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO4S/c1-12-5-3-4-6-17(12)29-18-11-14(22)10-16(24)20(18)25-21(26)13-7-8-15(23)19(9-13)30(2,27)28/h3-11H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCDWEDNWOHSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C(=CC(=C2)F)F)NC(=O)C3=CC(=C(C=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide

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